

A Comparative Guide to the Spectroscopic Data Validation of 5-Cyano-2-methylpyridine

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Compound of Interest

Compound Name: 5-Cyano-2-picoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 5-Cyano-2-methylpyridine against its structural isomers, offering a valuable resource for the validation and characterization of this important chemical intermediate. The included experimental data and protocols are intended to support research and development in pharmaceuticals and related fields.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Cyano-2-methylpyridine and two of its isomers, 2-Cyano-6-methylpyridine and 3-Cyano-2-methylpyridine. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ ppm) and Multiplicity	Assignment
5-Cyano-2-methylpyridine	8.78 (d, $J=1.5$ Hz)	H-6
7.85 (dd, $J=8.0, 2.0$ Hz)	H-4	
7.30 (d, $J=8.0$ Hz)	H-3	
2.62 (s)	-CH ₃	
2-Cyano-6-methylpyridine	7.72 (t, $J=7.8$ Hz)	H-4
7.55 (d, $J=7.8$ Hz)	H-3	
7.42 (d, $J=7.8$ Hz)	H-5	
2.63 (s)	-CH ₃	
3-Cyano-2-methylpyridine	8.60 (dd, $J=4.9, 1.7$ Hz)	H-6
7.80 (dd, $J=7.8, 1.7$ Hz)	H-4	
7.25 (dd, $J=7.8, 4.9$ Hz)	H-5	
2.70 (s)	-CH ₃	

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Compound	Chemical Shift (δ ppm)	Assignment
5-Cyano-2-methylpyridine	161.2	C-2
153.2	C-6	
139.8	C-4	
125.0	C-3	
117.4	-CN	
110.6	C-5	
24.5	-CH ₃	
2-Cyano-6-methylpyridine	159.9	C-6
147.1	C-2	
137.6	C-4	
129.1	C-3	
125.3	C-5	
117.7	-CN	
24.1	-CH ₃	
3-Cyano-2-methylpyridine	158.3	C-2
151.7	C-6	
140.4	C-4	
123.5	C-5	
116.8	-CN	
112.1	C-3	
23.2	-CH ₃	

Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
5-Cyano-2-methylpyridine	2230	C≡N stretch
1595, 1470, 1380	Aromatic C=C and C=N stretch	
2920	C-H stretch (methyl)	
2-Cyano-6-methylpyridine	2235	C≡N stretch
1585, 1460, 1375	Aromatic C=C and C=N stretch	
2925	C-H stretch (methyl)	
3-Cyano-2-methylpyridine	2228	C≡N stretch
1590, 1465, 1385	Aromatic C=C and C=N stretch	
2922	C-H stretch (methyl)	

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Cyano-2-methylpyridine	118	117, 91, 64
2-Cyano-6-methylpyridine	118	117, 91, 64
3-Cyano-2-methylpyridine	118	117, 91, 64

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean NMR tube.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

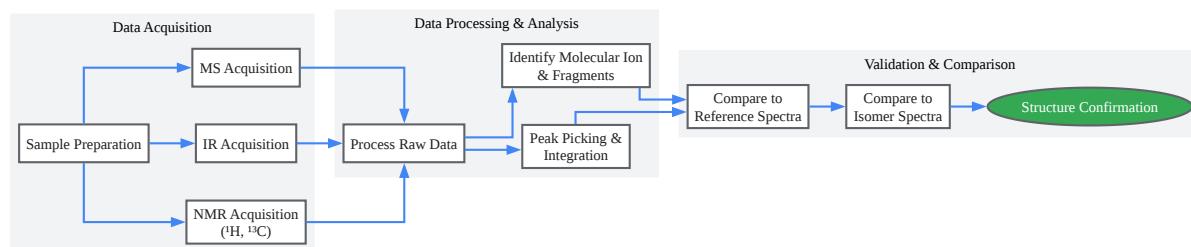
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of spectroscopic data for a known compound like 5-Cyano-2-methylpyridine.



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Caption: Workflow for spectroscopic data validation.

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